![molecular formula C14H19NO4 B15301314 Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique cyclobutyl ring structure, which is substituted with two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3,3-bis(hydroxymethyl)cyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl N-[3-(formylmethyl)cyclobutyl]carbamate or benzyl N-[3-(carboxymethyl)cyclobutyl]carbamate.
Reduction: Formation of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Lacks one hydroxymethyl group compared to benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate.
Benzyl N-[3,3-dimethylcyclobutyl]carbamate: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
benzyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-9-14(10-17)6-12(7-14)15-13(18)19-8-11-4-2-1-3-5-11/h1-5,12,16-17H,6-10H2,(H,15,18) |
Clé InChI |
OBXJPROVHMZGHO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
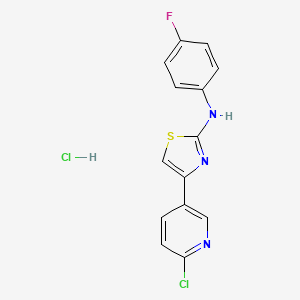

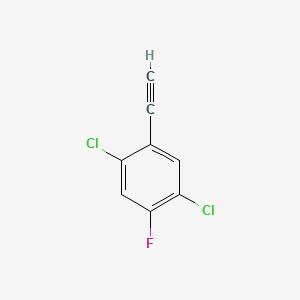
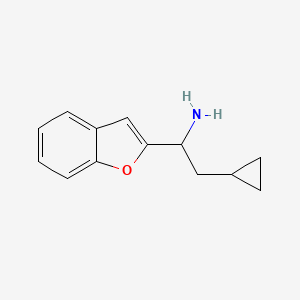
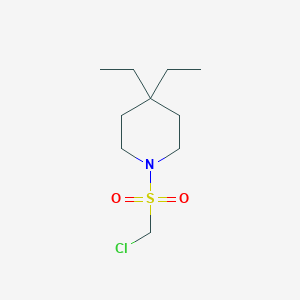

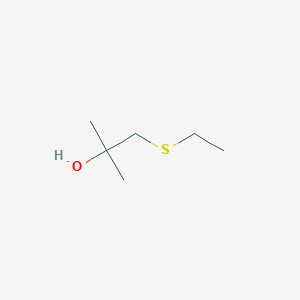
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
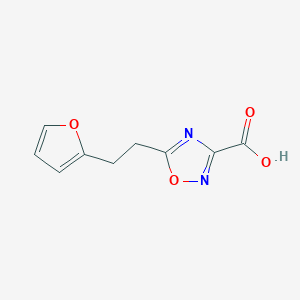
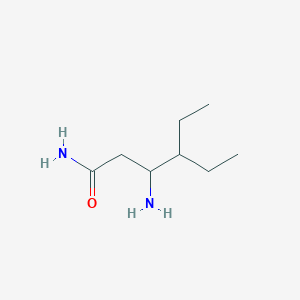
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
